![molecular formula C7H11ClN2O B6275584 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride CAS No. 2763786-82-7](/img/new.no-structure.jpg)
2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride
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Overview
Description
2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride is a heterocyclic compound that features a pyrrolidine ring fused to an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrolidine derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce different pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound belongs to a class of heterocyclic compounds that exhibit diverse biological activities. Its structure, which includes both pyrrolidine and oxazole moieties, allows it to interact with various biological targets.
Antimicrobial Activity
Research has demonstrated that isoxazole derivatives, including those containing pyrrolidine rings, possess significant antimicrobial properties. For instance, studies have shown that certain isoxazole derivatives exhibit activity against pathogens such as E. coli, S. aureus, and P. aeruginosa . The presence of the oxazole ring enhances the lipophilicity of these compounds, which may contribute to their effectiveness against bacterial strains.
Anti-inflammatory Properties
Isoxazole derivatives have been investigated for their anti-inflammatory potential. Compounds similar to 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride have been reported to inhibit leukotriene biosynthesis, a key pathway in inflammatory responses . Specifically, some derivatives have shown IC50 values as low as 0.24 µM against cellular 5-Lipoxygenase product synthesis, indicating potent anti-inflammatory effects.
Analgesic Effects
The analgesic properties of isoxazole derivatives are also notable. Certain compounds have been identified as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in pain modulation . This suggests that this compound could be explored further for its potential use in pain management therapies.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies often focus on modifications to the oxazole and pyrrolidine components to enhance efficacy and reduce toxicity.
Table 1: Summary of Biological Activities of Isoxazole Derivatives
Compound Type | Activity Type | IC50 Value (µM) | Reference |
---|---|---|---|
Isoxazole Derivative | Anti-inflammatory | 0.24 | |
Pyrrolidine-containing | Antimicrobial | Variable | |
Isoxazole with nAChR Ligand | Analgesic | Not specified |
Potential Therapeutic Uses
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
Cancer Therapy
Some derivatives have shown selective pro-apoptotic effects against cancer cell lines while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies that minimize side effects on healthy tissues.
Neurological Disorders
Due to its interaction with nAChRs, this compound could be beneficial in treating neurological disorders such as Alzheimer's disease and Parkinson's disease where cholinergic dysfunction is a key feature .
Case Studies and Research Findings
Several studies highlight the potential applications of this compound:
- Case Study 1: A series of isoxazoles were synthesized and evaluated for their anti-inflammatory properties, demonstrating a clear link between structural modifications and enhanced biological activity .
- Case Study 2: Research into the analgesic properties of pyrrolidine-containing isoxazoles revealed promising results for pain management therapies targeting nAChRs .
Mechanism of Action
The mechanism of action of 2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Oxazole derivatives: Compounds like 2-oxazoline and 2,4-dimethyl-1,3-oxazole are structurally related.
Uniqueness
2-(pyrrolidin-2-yl)-1,3-oxazole hydrochloride is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-(Pyrrolidin-2-yl)-1,3-oxazole hydrochloride is a heterocyclic compound notable for its potential biological activities, including antimicrobial and neuroprotective effects. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
The compound has the chemical formula C7H11ClN2O and a molecular weight of approximately 176.63 g/mol. It appears as a white to off-white powder, soluble in water and organic solvents, making it suitable for various applications in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
Neuroprotective Properties
In addition to its antimicrobial effects, this compound has shown promise as a neuroprotective agent. Preliminary studies suggest that it may modulate neurotransmitter systems and inhibit inflammatory pathways associated with neurodegenerative diseases. The exact mechanisms are still under investigation but may involve interactions with specific receptors or enzymes linked to neurotransmission.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.
- Receptor Modulation : It potentially interacts with receptors related to neurotransmission and immune response modulation .
Case Studies
Several studies have explored the biological activities of similar compounds within the oxazole class:
- Oxazole Derivatives : A study on oxazole derivatives demonstrated their antibacterial activity against multidrug-resistant strains, highlighting the potential of this class of compounds in treating resistant infections .
- Neurodegenerative Disease Models : In animal models of Parkinson's disease, oxazole-based compounds have shown effectiveness in restoring motor stability by modulating protein interactions linked to neurodegeneration .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the oxazole ring via cyclization reactions.
- Introduction of the pyrrolidine moiety through nucleophilic substitution.
These synthetic pathways allow for variations that can lead to derivatives with altered biological activities.
Properties
CAS No. |
2763786-82-7 |
---|---|
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
2-pyrrolidin-2-yl-1,3-oxazole;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-2-6(8-3-1)7-9-4-5-10-7;/h4-6,8H,1-3H2;1H |
InChI Key |
ORTWNFIITLZSGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=NC=CO2.Cl |
Purity |
95 |
Origin of Product |
United States |
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